![molecular formula C11H12ClN3O3 B2389026 Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate CAS No. 796067-48-6](/img/structure/B2389026.png)
Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains functional groups such as an amino group (-NH2), a chloromethyl group (-CH2Cl), and a carboxylate ester group (-COOEt).Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, they can react with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give new pyrimidine derivatives .Aplicaciones Científicas De Investigación
Photodynamic Therapy (PDT)
The compound’s furo[2,3-d]pyrimidine ring system absorbs light in the visible range. Researchers explore its potential in PDT—a cancer treatment that involves activating photosensitizers with light. By attaching appropriate substituents, they aim to create PDT agents selectively targeting tumor cells, leading to localized cell death upon light exposure.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3/c1-3-17-11(16)7-5(2)18-10-8(7)9(13)14-6(4-12)15-10/h3-4H2,1-2H3,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBQSKWIQCCKOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=NC(=NC(=C12)N)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-8-[(E)-3-Hydroxy-3-methylbut-1-enyl]-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one](/img/structure/B2388943.png)

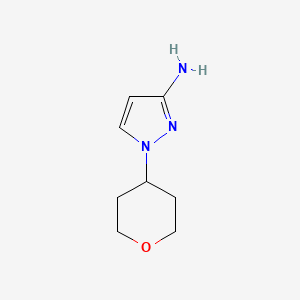

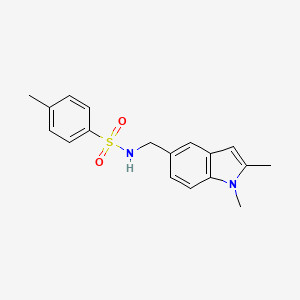
![2,6-difluoro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2388952.png)
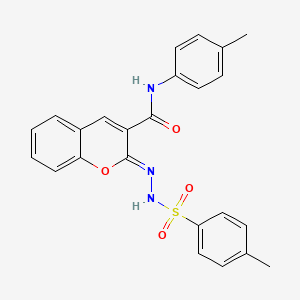
![2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine](/img/structure/B2388956.png)

![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2388959.png)
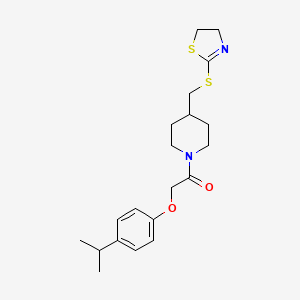

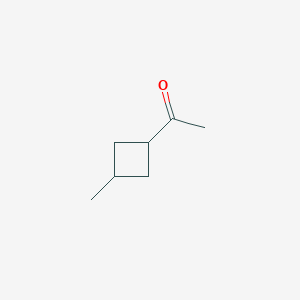
![5-Fluoro-2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2388966.png)